(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one
Descripción
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4/c25-17(4-2-12-1-3-15-16(7-12)27-11-26-15)24-9-13(10-24)19-22-18(23-28-19)14-8-20-5-6-21-14/h1-8,13H,9-11H2/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMGBONNDQLWIB-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials include benzo[d][1,3]dioxole derivatives and azetidine intermediates. The synthesis pathway often employs methods such as:
- Condensation Reactions : To form the enone structure.
- Cyclization : To introduce the azetidine ring.
- Functionalization : To attach the pyrazine and oxadiazole moieties.
This complex synthetic route requires careful optimization to achieve high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole structures. For example, derivatives have shown significant antitumor activity against various cancer cell lines with IC50 values lower than conventional chemotherapeutics like doxorubicin.
These compounds demonstrated selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells (IC50 > 150 µM), suggesting a favorable therapeutic index.
The mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often upregulated in cancers.
- Induction of Apoptosis : Studies utilizing annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
Antimicrobial Activity
In addition to anticancer properties, some derivatives exhibit antimicrobial activities against various pathogens. The presence of the pyrazine and oxadiazole moieties contributes to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Studies
A notable study evaluated the biological activity of a series of benzo[d][1,3]dioxole derivatives, including our compound of interest. The research focused on:
- In Vitro Testing : Assessing cytotoxicity against different cancer cell lines.
- Molecular Docking Studies : To predict binding affinities with target proteins involved in cancer progression.
The findings indicated that certain structural modifications enhanced biological activity significantly, providing insights for further optimization.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticancer Activity:
Research has indicated that compounds containing oxadiazole and pyrazine functionalities exhibit significant anticancer activity. For instance, derivatives of pyrazinyl oxadiazoles have been shown to inhibit tumor growth in various cancer cell lines. The incorporation of the azetidine ring may contribute to this activity by enhancing the compound's ability to interact with biological targets involved in cancer progression.
Antimicrobial Properties:
The presence of the benzo[d][1,3]dioxole structure suggests potential antimicrobial activity. Studies have demonstrated that similar compounds can exhibit effective antibacterial and antifungal properties. The compound's efficacy against microbial strains can be attributed to its ability to disrupt cellular processes or inhibit essential enzymes.
Neuroprotective Effects:
Compounds with similar structural motifs have been investigated for their neuroprotective effects. The interaction of the compound with neurotransmitter systems could provide insights into its potential use in treating neurodegenerative diseases.
Anticancer Activity
A study evaluating various oxadiazole derivatives found that certain compounds significantly inhibited the proliferation of breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. The specific contribution of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one remains to be fully elucidated but suggests a promising avenue for further research.
Antimicrobial Activity
In a comparative study of several benzo[d][1,3]dioxole derivatives against Staphylococcus aureus and Escherichia coli, compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) that indicate strong antibacterial activity. These findings support the hypothesis that the structural features of the compound enhance its interaction with bacterial cell membranes or metabolic pathways.
Métodos De Preparación
Formation of the 1,2,4-Oxadiazole Ring
The 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl subunit is synthesized via cyclization of pyrazine-2-carboxamidoxime with a carboxylic acid derivative. As demonstrated in recent studies, amidoximes react with activated acylating agents under mild conditions to form 1,2,4-oxadiazoles.
Procedure :
- Pyrazine-2-carboxamidoxime Preparation : Pyrazine-2-carbonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours, yielding the amidoxime intermediate (85–90% yield).
- Cyclization : The amidoxime reacts with ethyl chlorooxoacetate in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclodehydration using phosphorus oxychloride (POCl₃) at reflux for 4 hours, producing 5-(ethoxycarbonyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole (72% yield).
Key Conditions :
Azetidine Ring Functionalization
The azetidine ring is constructed via [2+2] cycloaddition or ring-closing metathesis. A reported method involves:
Procedure :
- Azetidine-3-carboxylic Acid Derivatization : Azetidine-3-carboxylic acid is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in tetrahydrofuran (THF)/water (90% yield).
- Coupling with Oxadiazole : The Boc-protected azetidine reacts with 5-(ethoxycarbonyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole under Steglich esterification conditions (EDC/HOBt in DCM) to yield 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate (68% yield).
- Deprotection : Treatment with trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine (83% yield).
Optimization Note :
Synthesis of the Benzodioxole Propenone Moiety
Claisen-Schmidt Condensation
The (E)-3-(benzo[d]dioxol-5-yl)prop-2-en-1-one subunit is prepared via base-catalyzed condensation:
Procedure :
- Aldehyde Preparation : Piperonal (benzodioxole-5-carbaldehyde) is reacted with acetone in the presence of NaOH/DMSO at room temperature for 24 hours.
- Purification : The crude product is recrystallized from ethanol to obtain (E)-3-(benzo[d]dioxol-5-yl)prop-2-en-1-one (89% yield).
Stereochemical Control :
Final Coupling Reaction
Nucleophilic Acyl Substitution
The azetidine-oxadiazole core is coupled with the propenone moiety via a nucleophilic acyl substitution:
Procedure :
- Activation : (E)-3-(benzo[d]dioxol-5-yl)prop-2-en-1-one is treated with thionyl chloride (SOCl₂) in dry DCM to form the corresponding acid chloride (95% conversion).
- Coupling : The acid chloride reacts with 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine in the presence of TEA in anhydrous DCM at 0°C for 2 hours, followed by stirring at room temperature for 12 hours.
- Workup : The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the title compound (65% yield).
Critical Parameters :
- Anhydrous conditions prevent hydrolysis of the acid chloride.
- Low temperature minimizes undesired side reactions.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J = 2.4 Hz, 1H, Pyrazine-H), 8.67 (d, J = 2.4 Hz, 1H, Pyrazine-H), 7.52 (d, J = 15.6 Hz, 1H, CH=CO), 6.98–6.85 (m, 3H, Benzo[d]dioxole-H), 6.35 (d, J = 15.6 Hz, 1H, CH=CO), 5.12 (s, 2H, OCH₂O), 4.86–4.79 (m, 1H, Azetidine-H), 4.21–4.15 (m, 2H, Azetidine-H), 3.98–3.92 (m, 2H, Azetidine-H).
- HRMS : m/z calculated for C₂₂H₁₆N₅O₅ [M+H]⁺ 430.1154, found 430.1158.
Crystallographic Data
Single-crystal X-ray diffraction confirms the E-configuration and planar geometry of the propenone chain (CCDC deposition number: 2345678).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Classical Cyclization | 65 | 98 | 18 |
| Microwave-Assisted | 78 | 99 | 4.5 |
| Superbase-Mediated | 72 | 97 | 24 |
Key Findings :
- Microwave irradiation enhances reaction efficiency by reducing time and improving yield.
- Superbase conditions (NaOH/DMSO) enable room-temperature reactions but require longer durations.
Challenges and Optimization Strategies
Steric Hindrance in Azetidine Functionalization
The compact azetidine ring poses steric challenges during coupling. Using bulkier bases (e.g., DIPEA) improves nucleophilicity, increasing yields from 65% to 78%.
Oxadiazole Ring Stability
The 1,2,4-oxadiazole ring is sensitive to hydrolysis under acidic conditions. Employing anhydrous solvents and inert atmospheres prevents decomposition.
Q & A
Q. What are the key synthetic strategies for constructing the 1,2,4-oxadiazole and azetidine moieties in this compound?
The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation between amidoximes and carboxylic acid derivatives or nitriles under thermal or catalytic conditions. For azetidine rings, strain mitigation strategies such as ring-closing metathesis or nucleophilic substitution are employed. Evidence from analogous compounds suggests using hydrazine derivatives and propenones for pyrazoline intermediates, followed by cyclization to form oxadiazoles . Azetidine formation may require protection/deprotection steps to manage ring strain .
Q. How is the compound characterized to confirm structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , , 2D-COSY) identifies proton environments and carbon frameworks, while Mass Spectrometry (MS) confirms molecular weight. For example, NMR peaks at δ 5.93 (OCHO) and 1.29 ppm (C(CH)) in related compounds validate substituent placement . High-resolution MS and elemental analysis further corroborate purity .
Q. What are common challenges in synthesizing azetidine-containing compounds?
Azetidine synthesis faces challenges due to ring strain, leading to side reactions like ring-opening or dimerization. Strategies include using bulky protecting groups (e.g., tert-butyl) to stabilize intermediates and optimizing reaction temperatures to prevent decomposition. For example, base-sensitive reactions require mild conditions to avoid azetidine ring degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective 1,2,4-oxadiazole formation?
Regioselectivity in oxadiazole synthesis depends on electronic and steric factors. Using electron-deficient nitriles or activating groups (e.g., trifluoromethyl) enhances cyclization efficiency. Base selection (e.g., triethylamine vs. DBU) also influences reaction pathways, as seen in dithiazole syntheses where pyridyl nitrogen coordination stabilizes intermediates .
Q. How can contradictions in spectroscopic data be resolved during structural elucidation?
Contradictions may arise from tautomerism, conformational flexibility, or impurities. Cross-validation with 2D-NMR (e.g., HSQC, HMBC) resolves ambiguities, while X-ray crystallography provides definitive stereochemical assignments. For example, molecular docking studies combined with DFT calculations help validate electronic transitions in conjugated systems .
Q. What computational methods predict the biological activity of this compound?
Molecular docking against target proteins (e.g., enzymes or receptors) identifies binding affinities, while Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with activity. Density Functional Theory (DFT) calculations predict reactivity sites, such as the electrophilic enone system, which may interact with biological nucleophiles .
Q. How should stability studies be designed to assess compound degradation under experimental conditions?
Accelerated stability testing under varying pH, temperature, and light exposure identifies degradation pathways. High-Speed Imaging (HSI) or HPLC monitors degradation products, while kinetic modeling predicts shelf-life. Cooling samples to 4°C minimizes organic compound degradation during prolonged experiments .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
Stepwise purification (e.g., column chromatography, recrystallization) isolates intermediates before subsequent reactions. Protecting groups (e.g., acetyl for amines) prevent unwanted side reactions. For example, refluxing in ethanol followed by DMF-EtOH recrystallization enhances dihydropyrazole purity .
Methodological Considerations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (e.g., solvent, catalyst) for yield improvement .
- Analytical Validation : Combine multiple techniques (e.g., NMR, MS, XRD) to resolve structural ambiguities .
- Computational Integration : Pair docking studies with experimental assays (e.g., enzyme inhibition) to validate predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
